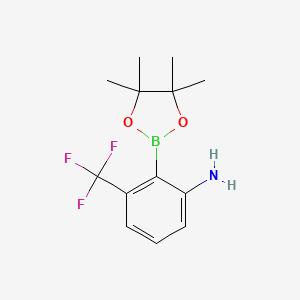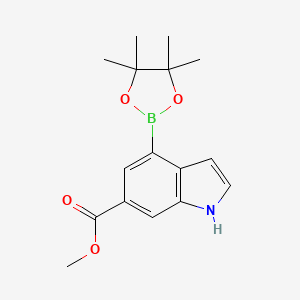
1-Boc-1,4-cyclohexanediamine
Descripción general
Descripción
1-Boc-1,4-cyclohexanediamine, also known as trans-N-Boc-1,4-cyclohexanediamine, is a chemical compound with the molecular weight of 214.31 . Its IUPAC name is tert-butyl 4-aminocyclohexylcarbamate . It is used as an organic intermediate and epoxy curing agent .
Synthesis Analysis
The synthesis of this compound involves a two-step catalytic sequence. The first step involves the efficient defunctionalization of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into 1,4-cyclohexanediol (14CHDO) in 86.5% molar yield . The second step concerns the highly selective amination of 1,4-cyclohexanediol with ammonia to give 1,4-cyclohexanediamine (14CHDA) in near quantitative yield .Molecular Structure Analysis
The molecular structure of 1,4-cyclohexanediamine, a precursor to this compound, can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis
The chemical reactions involved in the production of 1,4-cyclohexanediamine from high molecular-weight lignin oil have been studied . The complete utilization of all lignin depolymerization streams obtained from the reductive catalytic fractionation (RCF) of woody biomass into high-value-added compounds is a timely and challenging objective .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties can be found in the Safety Data Sheet .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1-Boc-1,4-cyclohexanediamine plays a significant role in the synthesis and crystal structure analysis of various compounds. For instance, it is used in the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, aiding in the formation of specific secondary structures not found in α-peptides and proteins (Abele, Seiler, & Seebach, 1999). Additionally, this compound derivatives have been applied in the preparation of optically active trans-cycloalkane-1,2-diamines, which are crucial in synthesizing various vicinal primary–tertiary diamines (Quijada, González‐Sabín, Rebolledo, & Gotor, 2009).
Molecular Probes and Fluorescence Studies
The compound is instrumental in creating switchable fluorescent and solvatochromic molecular probes. Studies have shown its use in synthesizing compounds where fluorescence emission can be toggled on and off, highlighting its potential in probing the polarity of microenvironments (Yan, Belov, Bossi, & Hell, 2008).
Dendrimer Synthesis
This compound serves as a building block in the synthesis of novel dendritic melamines. These compounds, featuring piperidine motifs, exhibit self-assembly in solution and form large nano-aggregates, demonstrating the compound's utility in nanotechnology applications (Sacalis et al., 2019).
Isotope Labelling and Metabolism Studies
It is also used in isotope labelling for studying metabolism-related biological processes. A method involving this compound has been developed for synthesizing labelled agmatine, useful in pharmacokinetics and biodistribution studies (Dhuguru & Migaud, 2022).
Mecanismo De Acción
The mechanism of action involves the use of the commercially available RANEY® Ni catalyst . The first step involves the efficient defunctionalization of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into 1,4-cyclohexanediol (14CHDO) in 86.5% molar yield . The second step concerns the highly selective amination of 1,4-cyclohexanediol with ammonia to give 1,4-cyclohexanediamine (14CHDA) in near quantitative yield .
Safety and Hazards
Safety information for 1-Boc-1,4-cyclohexanediamine includes avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Direcciones Futuras
The ability to use RANEY® Ni and ammonia in the process of producing 1,4-cyclohexanediamine holds great potential for future industrial synthesis of 1,4-cyclohexanediamine from renewable resources . This is part of a broader effort to develop sustainable catalytic methodologies for known commodity chemicals from renewable resources such as lignocellulosic biomass .
Propiedades
IUPAC Name |
tert-butyl 1,4-diaminocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)11(13)6-4-8(12)5-7-11/h8H,4-7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYJCTMGNZGOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC(CC1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


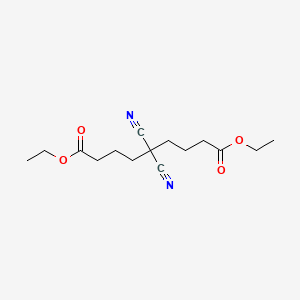
![1-Oxo-6-oxa-9-aza-spiro[4.5]decane-2,9-dicarboxylic acid 9-tert-butyl ester 2-ethyl ester](/img/structure/B3233012.png)
![tert-Butyl (4aR,7aS)-4-oxohexahydrothiopyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B3233015.png)
![(1R,3aR,7aR)-tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B3233021.png)


![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B3233034.png)
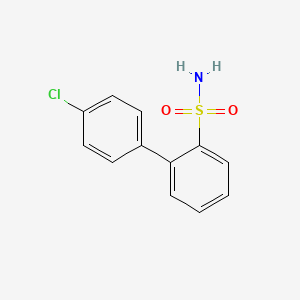
![3-Methylbenzo[d]isothiazole-5-carboxylic acid](/img/structure/B3233051.png)
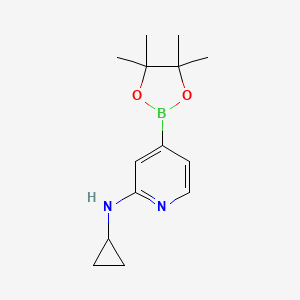
![1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B3233064.png)
